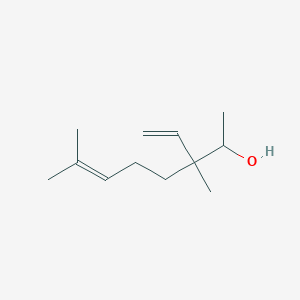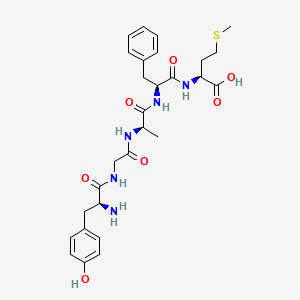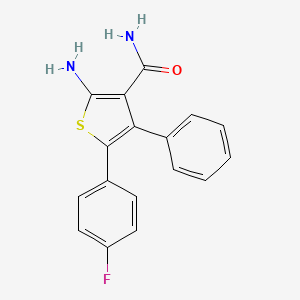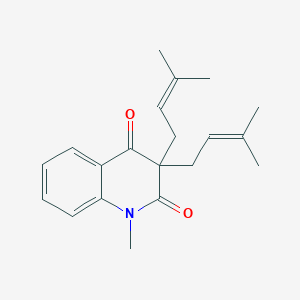
2,4(1H,3H)-Quinolinedione, 1-methyl-3,3-bis(3-methyl-2-butenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(1H,3H)-Quinolinedione, 1-methyl-3,3-bis(3-methyl-2-butenyl)- is a complex organic compound belonging to the quinolinedione family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Quinolinedione, 1-methyl-3,3-bis(3-methyl-2-butenyl)- typically involves multi-step organic reactions. Common starting materials include quinoline derivatives and various alkylating agents. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2,4(1H,3H)-Quinolinedione, 1-methyl-3,3-bis(3-methyl-2-butenyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with higher oxidation states, while reduction may produce more reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its biological activity and potential therapeutic effects.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4(1H,3H)-Quinolinedione, 1-methyl-3,3-bis(3-methyl-2-butenyl)- involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Signal transduction: Affecting intracellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other quinolinedione derivatives with varying substituents. Examples include:
- 2,4(1H,3H)-Quinolinedione, 1-methyl-3,3-bis(2-methyl-2-butenyl)-
- 2,4(1H,3H)-Quinolinedione, 1-methyl-3,3-bis(4-methyl-2-butenyl)-
Uniqueness
The uniqueness of 2,4(1H,3H)-Quinolinedione, 1-methyl-3,3-bis(3-methyl-2-butenyl)- lies in its specific substituents, which may confer distinct chemical and biological properties compared to other quinolinedione derivatives.
Propriétés
Numéro CAS |
57931-85-8 |
|---|---|
Formule moléculaire |
C20H25NO2 |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
1-methyl-3,3-bis(3-methylbut-2-enyl)quinoline-2,4-dione |
InChI |
InChI=1S/C20H25NO2/c1-14(2)10-12-20(13-11-15(3)4)18(22)16-8-6-7-9-17(16)21(5)19(20)23/h6-11H,12-13H2,1-5H3 |
Clé InChI |
DPDOQGICSCTEJS-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1(C(=O)C2=CC=CC=C2N(C1=O)C)CC=C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclohexanamine, N-[(6-iodo-1,3-benzodioxol-5-yl)methylene]-](/img/structure/B14607639.png)
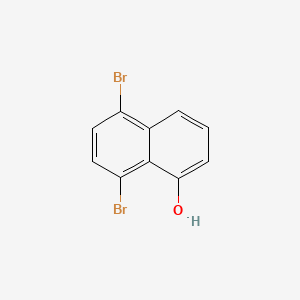
![Piperazine, 1-(2-methoxyphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14607646.png)
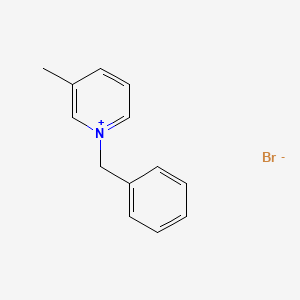
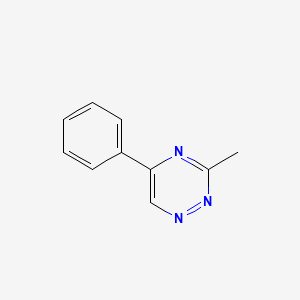
![2-[2-(Benzyloxy)-5-methoxyphenyl]-2-methylcyclopentan-1-one](/img/structure/B14607658.png)
![1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-imidazole](/img/structure/B14607663.png)
![N-[(4-fluorophenyl)methyl]heptan-2-amine;hydrochloride](/img/structure/B14607665.png)


